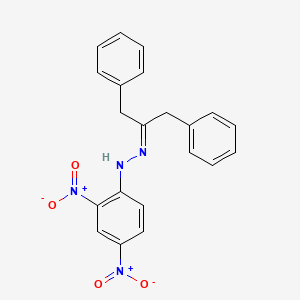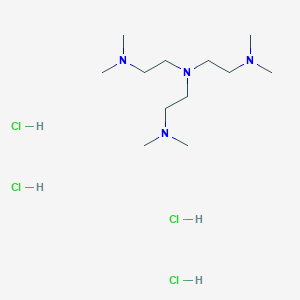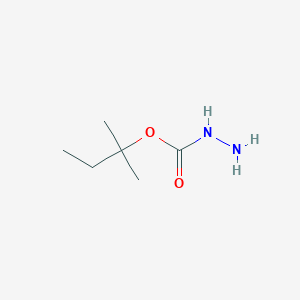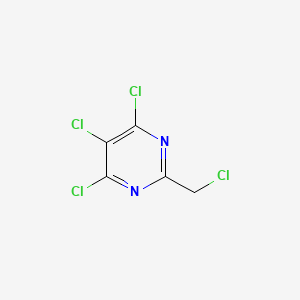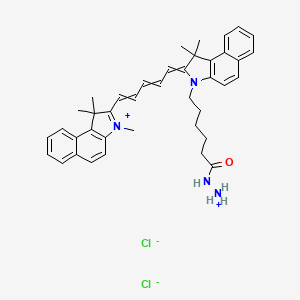
Cyanine5.5 hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5.5 hydrazide is a carbonyl-reactive near-infrared dye. It is part of the cyanine dye family, which is known for its applications in biological labeling and imaging. This compound reacts quickly with carbonyl compounds, such as aldehydes and ketones, forming stable hydrazones. This property makes it particularly useful for the preparation of labeled conjugates .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine5.5 hydrazide is synthesized through a series of chemical reactions involving the formation of a hydrazide group. The synthesis typically involves the reaction of a cyanine dye precursor with hydrazine or a hydrazine derivative under controlled conditions. The reaction is carried out in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
化学反应分析
Types of Reactions
Cyanine5.5 hydrazide primarily undergoes nucleophilic addition reactions with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form hydrazones, which are stable under physiological conditions .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium periodate (for oxidation of glycoproteins)
Conditions: Reactions are typically carried out in polar organic solvents such as DMF or DMSO. .
Major Products
The major products formed from the reaction of this compound with carbonyl compounds are hydrazones. These products are stable and can be used for further applications in biological labeling and imaging .
科学研究应用
Cyanine5.5 hydrazide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a fluorescent probe for the detection and quantification of carbonyl compounds. It is also used in the synthesis of labeled conjugates for various analytical applications .
Biology
In biological research, this compound is used for labeling biomolecules such as proteins and nucleic acids. It is particularly useful for labeling antibodies, as the hydrazide group reacts with aldehyde groups generated by periodate oxidation of glycoproteins .
Medicine
In medicine, this compound is used for in vivo imaging applications. Its near-infrared fluorescence properties allow for deep tissue penetration and low background fluorescence, making it suitable for imaging tumors and other biological structures .
Industry
In the industrial sector, this compound is used in the production of fluorescent dyes and probes for various applications, including quality control and environmental monitoring .
作用机制
Cyanine5.5 hydrazide exerts its effects through the formation of stable hydrazones with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones, forming a covalent bond and resulting in a stable hydrazone product. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and imaging applications .
相似化合物的比较
Cyanine5.5 hydrazide is unique among cyanine dyes due to its near-infrared fluorescence properties and its ability to form stable hydrazones with carbonyl compounds. Similar compounds include other cyanine dyes such as Cyanine3 hydrazide and Cyanine7 hydrazide, which have different fluorescence properties and applications .
List of Similar Compounds
This compound stands out due to its specific applications in deep tissue imaging and its stability under physiological conditions, making it a valuable tool in scientific research and industrial applications .
属性
分子式 |
C40H46Cl2N4O |
|---|---|
分子量 |
669.7 g/mol |
IUPAC 名称 |
[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |
InChI 键 |
OZQXTPNFHISECI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


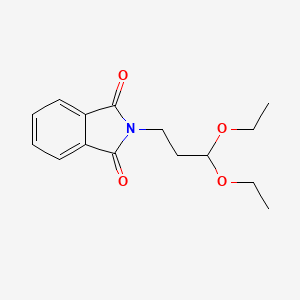
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

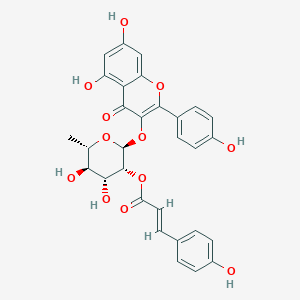
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)

